

Application Notes and Protocols: HBV Seq2 aa:208-216 in Vaccine Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HBV Seq2 aa:208-216

Cat. No.: B12388161

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) peptide sequence spanning amino acids 208-216 of the small surface antigen (HBsAg), referred to as **HBV Seq2 aa:208-216**, is a critical component in the development of novel therapeutic and prophylactic vaccines against HBV. This peptide is a well-documented CD8+ T cell epitope, playing a crucial role in the cell-mediated immune response essential for clearing HBV-infected cells.[1][2] Research has demonstrated its ability to induce robust interferon-gamma (IFN-γ) secretion from cytotoxic T lymphocytes (CTLs), a key indicator of an effective antiviral cellular immune response.[1] These application notes provide an overview of its utility, relevant experimental protocols, and a summary of expected quantitative outcomes.

Application in Vaccine Research

The primary application of the **HBV Seq2 aa:208-216** peptide in vaccine development lies in its capacity to elicit a strong and specific CTL response. This is particularly relevant for therapeutic vaccine strategies aiming to break immune tolerance in chronically infected individuals. By incorporating this epitope into vaccine formulations, researchers can aim to:

- Induce potent anti-HBV cellular immunity: The peptide serves as a target for CD8+ T cells, leading to the destruction of infected hepatocytes.

- Serve as a benchmark for immunogenicity: The response to this specific peptide can be used to evaluate the efficacy of different vaccine adjuvants and delivery systems.
- Investigate the impact of viral mutations: The immunogenicity of natural variants of this epitope can be studied to understand immune escape mechanisms.

Data Presentation

The following tables provide a template for presenting quantitative data from experiments utilizing the **HBV Seq2 aa:208-216** peptide. While specific data from a single comprehensive study is not available, these tables are based on the types of results reported in various research articles.

Table 1: IFN- γ ELISpot Assay Results

This table summarizes the frequency of IFN- γ secreting cells in response to stimulation with the **HBV Seq2 aa:208-216** peptide. Data is presented as Spot-Forming Cells (SFCs) per million splenocytes.

Treatment Group	Antigen Stimulation	Mean SFCs/ 10^6 cells (\pm SD)
Vaccine Candidate A + Adjuvant X	HBV Seq2 aa:208-216	[Insert experimental value]
Vaccine Candidate A (no adjuvant)	HBV Seq2 aa:208-216	[Insert experimental value]
Adjuvant X only	HBV Seq2 aa:208-216	[Insert experimental value]
Control (e.g., PBS)	HBV Seq2 aa:208-216	[Insert experimental value]
Vaccine Candidate A + Adjuvant X	No peptide	[Insert experimental value]

Data in this table is illustrative. Actual values would be derived from experimental measurements as suggested by studies such as the one conducted by Zhang et al. (2015).[\[1\]](#)

Table 2: Cytotoxic T Lymphocyte (CTL) Activity via 51Cr Release Assay

This table outlines the percentage of specific lysis of target cells presenting the **HBV Seq2 aa:208-216** peptide by CTLs from immunized animals.

Effector:Target Ratio	Treatment Group	% Specific Lysis (\pm SD)
50:1	Polytope DNA Vaccine	[Insert experimental value]
25:1	Polytope DNA Vaccine	[Insert experimental value]
12.5:1	Polytope DNA Vaccine	[Insert experimental value]
50:1	Control Vector	[Insert experimental value]
25:1	Control Vector	[Insert experimental value]
12.5:1	Control Vector	[Insert experimental value]

This table is a template based on methodologies described in studies like the one by Ge et al., where CTL responses to a polytope vaccine including the S208-216 epitope were evaluated.[\[3\]](#)

Experimental Protocols

Protocol 1: IFN- γ ELISpot Assay

This protocol is adapted from a study that utilized the HBsAg-derived peptide S208–216 to re-stimulate splenocytes for the detection of IFN- γ secreting cells.[\[1\]](#)

Objective: To quantify the number of IFN- γ -producing cells in response to the **HBV Seq2 aa:208-216** peptide.

Materials:

- 96-well ELISpot plates (e.g., Millipore, MAIP S4510)
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP)

- BCIP/NBT substrate solution
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- **HBV Seq2 aa:208-216** peptide (e.g., from a commercial supplier)[2]
- Spleens from immunized and control mice
- Ficoll-Paque PLUS
- ELISpot plate reader

Procedure:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.
 - Coat the wells with anti-mouse IFN- γ capture antibody overnight at 4°C.
- Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from immunized and control mice using a 70 μ m cell strainer.
 - Isolate lymphocytes using Ficoll-Paque PLUS density gradient centrifugation.
 - Wash the cells twice with RPMI-1640 and resuspend to a concentration of 2×10^6 cells/mL.
- Cell Stimulation:
 - Add 100 μ L of the cell suspension (2×10^5 cells) to each well of the coated ELISpot plate.
 - Add 10 μ g/mL of the **HBV Seq2 aa:208-216** peptide to the respective wells.

- Include negative control wells (cells with no peptide) and positive control wells (e.g., cells with Concanavalin A).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash the plates 5 times with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plates 5 times with PBST.
 - Add Streptavidin-AP and incubate for 1 hour at room temperature.
 - Wash the plates 5 times with PBST.
 - Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (approximately 5-20 minutes).
 - Stop the reaction by washing with distilled water.
- Analysis:
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISpot reader.
 - Calculate the number of spot-forming cells (SFCs) per million splenocytes.

Protocol 2: 51Cr Release Assay for CTL Activity

This protocol is based on a study that evaluated CTL responses to a polytope DNA vaccine encoding multiple T cell epitopes, including S208-216.[3]

Objective: To measure the cytotoxic activity of T cells against target cells presenting the **HBV Seq2 aa:208-216** peptide.

Materials:

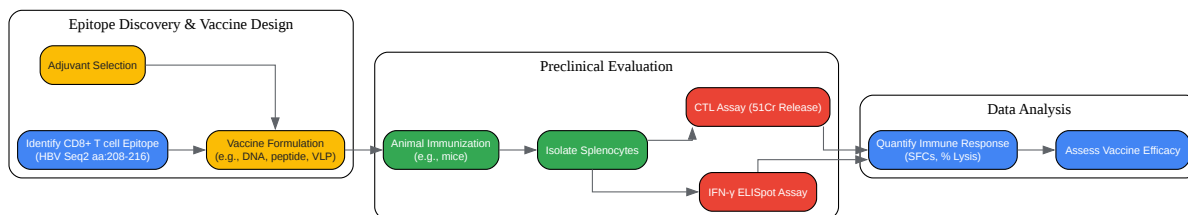
- Effector cells: Splenocytes from mice immunized with a vaccine containing the **HBV Seq2 aa:208-216** epitope.
- Target cells: A suitable cell line (e.g., EL4 for C57BL/6 mice) that can be pulsed with the peptide.
- **HBV Seq2 aa:208-216** peptide.
- ⁵¹Cr (Sodium chromate).
- Fetal Bovine Serum (FBS).
- RPMI-1640 medium.
- 96-well V-bottom plates.
- Gamma counter.

Procedure:

- Target Cell Preparation:
 - Incubate target cells (1×10^6 cells/mL) with 100 μ Ci of ⁵¹Cr for 1 hour at 37°C.
 - Wash the labeled cells three times with RPMI-1640.
 - Resuspend the cells to 1×10^5 cells/mL and pulse with 10 μ g/mL of **HBV Seq2 aa:208-216** peptide for 1 hour at 37°C.
 - Wash the peptide-pulsed target cells to remove excess peptide.
- Effector Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from immunized and control mice.
- Cytotoxicity Assay:

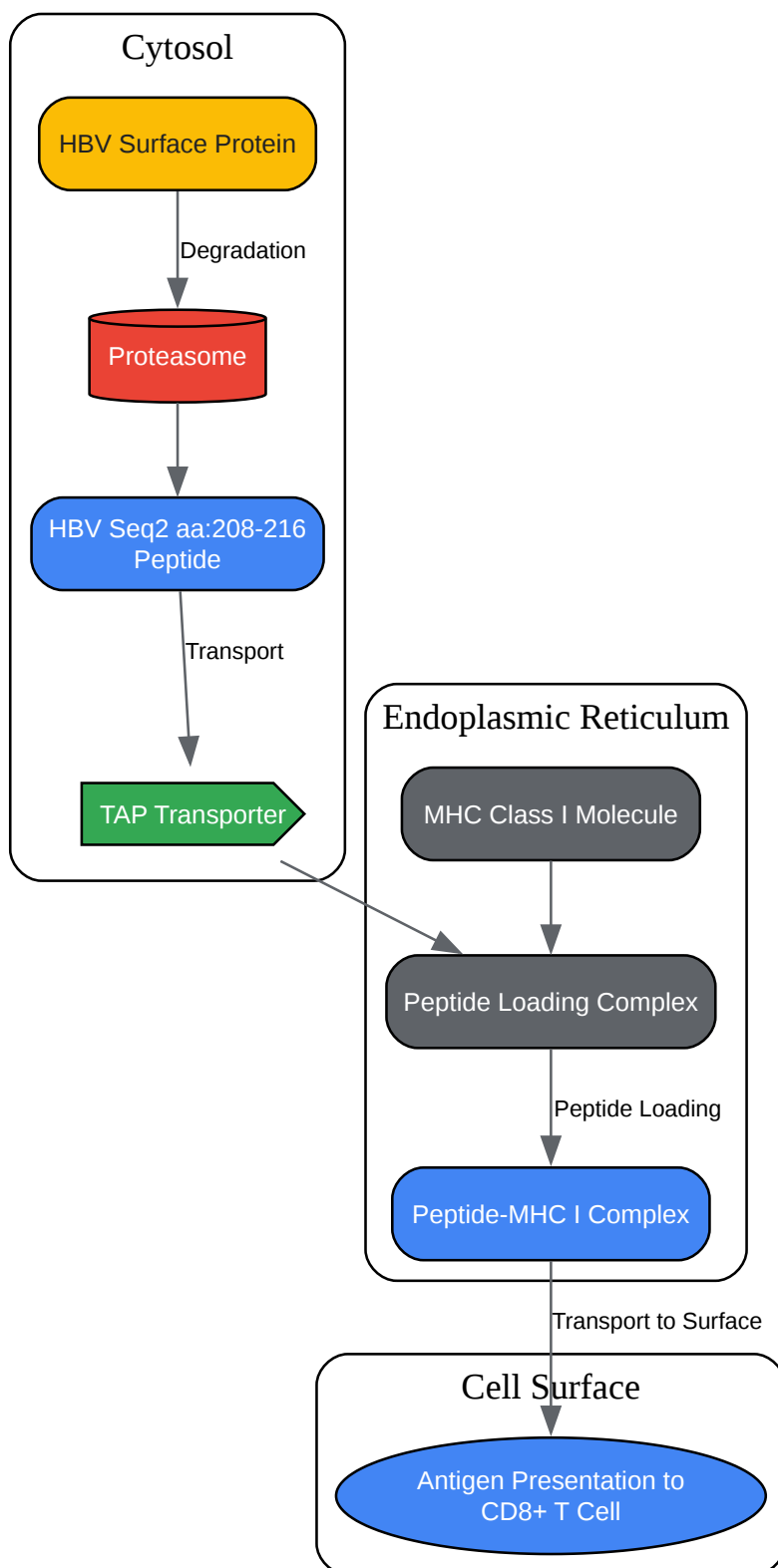
- Plate 1×10^4 ^{51}Cr -labeled, peptide-pulsed target cells in each well of a 96-well V-bottom plate.
- Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- For spontaneous release, add medium only to the target cells.
- For maximum release, add 1% Triton X-100 to the target cells.
- Centrifuge the plate at $200 \times g$ for 3 minutes and incubate for 4-6 hours at 37°C .
- Measurement of ^{51}Cr Release:
 - Centrifuge the plate at $500 \times g$ for 5 minutes.
 - Collect 100 μL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in a gamma counter.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$$

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the immunogenicity of an HBV vaccine candidate incorporating the Seq2 aa:208-216 epitope.



[Click to download full resolution via product page](#)

Caption: MHC Class I antigen presentation pathway for the **HBV Seq2 aa:208-216** epitope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: HBV Seq2 aa:208-216 in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12388161#application-of-hbv-seq2-aa-208-216-in-hbv-vaccine-development-research\]](https://www.benchchem.com/product/b12388161#application-of-hbv-seq2-aa-208-216-in-hbv-vaccine-development-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

